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Abstract

Ethyl 4-hydroxy-1H-indole-2-carboxylate is a heterocyclic organic compound belonging to
the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing
in a wide array of biologically active molecules and natural products. The presence of a
hydroxyl group at the 4-position and an ethyl ester at the 2-position of the indole core makes
this compound a versatile intermediate for the synthesis of more complex molecules and a
subject of interest for biological screening. This technical guide provides an overview of its
chemical properties, a representative synthesis protocol, and detailed methodologies for
evaluating its potential biological activities. Due to the limited availability of specific
experimental data for this compound in public literature, this guide presents established
protocols for similar indole derivatives that can be readily adapted.

Chemical and Physical Properties

The chemical structure of Ethyl 4-hydroxy-1H-indole-2-carboxylate consists of a bicyclic
indole core with a hydroxyl (-OH) substituent at the C4 position and an ethyl carboxylate (-
COOCH2CHs) group at the C2 position. These functional groups provide sites for further
chemical modifications, making it a valuable building block in synthetic organic chemistry.

Table 1. Physicochemical Properties of Ethyl 4-hydroxy-1H-indole-2-carboxylate
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Property Value

Molecular Formula C11H11NOs

Molecular Weight 205.21 g/mol

Appearance Off-white to light brown solid (predicted)

Solubility Soluble.in DMSO, me.thanol, ethanol; sparingly
soluble in water (predicted)

Melting Point Not reported

Boiling Point Not reported

oka Not reported (hydroxyl and NH protons are

acidic)

Table 2: Predicted Spectroscopic Data for Ethyl 4-hydroxy-1H-indole-2-carboxylate

Spectroscopy

Predicted Peaks

H NMR (400 MHz, DMSO-ds)

5 11.5-12.0 (s, 1H, NH), 9.0-9.5 (s, 1H, OH),
7.1-7.3 (m, 2H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 4.3
(g, J=7.1 Hz, 2H, OCH2CHs), 1.3 (t, J=7.1 Hz,
3H, OCH2CHs)

13C NMR (100 MHz, DMSO-ds)

5 161.0 (C=0), 145.0 (C4-OH), 138.0 (C7a),
128.0 (C2), 125.0 (C3a), 122.0, 115.0, 110.0,
105.0 (Ar-C), 60.0 (OCH2CHs), 14.5 (OCH2CHs)

IR (KBr, cm™1)

3400-3200 (O-H, N-H stretching), 3100-3000 (Ar
C-H stretching), 2980-2850 (Aliphatic C-H
stretching), 1710-1680 (C=0 ester stretching),
1600-1450 (C=C aromatic stretching)

Mass Spectrometry (EI)

m/z 205 (M*), 160 (M* - OCH2CHs), 132 (M* -
COOCH2CHs)

Synthesis
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A specific, detailed synthesis protocol for Ethyl 4-hydroxy-1H-indole-2-carboxylate is not
readily available in the peer-reviewed literature. However, a plausible synthetic route can be
adapted from established methods for the synthesis of substituted indole-2-carboxylates. The
following is a representative experimental protocol based on common synthetic strategies.

Representative Synthesis Protocol: Modified Reissert
Synthesis

The Reissert indole synthesis is a classical and reliable method for preparing indole-2-
carboxylates from o-nitrotoluenes. A modification of this method can be envisioned for the
synthesis of the 4-hydroxy derivative.

Experimental Workflow for Synthesis

Click to download full resolution via product page
Caption: A plausible synthetic workflow for Ethyl 4-hydroxy-1H-indole-2-carboxylate.
Detailed Methodology:

o Protection of the Hydroxyl Group: To a solution of 2-methyl-3-nitrophenol (1 equivalent) in a
suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents). Stir
the mixture at room temperature for 30 minutes. Add a protecting group reagent, for
example, benzyl bromide (1.1 equivalents), and heat the reaction mixture to 60-80 °C for 4-6
hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the
inorganic salts, and remove the solvent under reduced pressure. Purify the resulting
protected nitrophenol by column chromatography.

o Condensation with Diethyl Oxalate: Dissolve the protected 2-methyl-3-nitrophenol derivative
(1 equivalent) in anhydrous ethanol. To this solution, add sodium ethoxide (2 equivalents)
and diethyl oxalate (1.2 equivalents). Reflux the mixture for 6-8 hours. The reaction progress
can be monitored by TLC. After completion, cool the reaction mixture and acidify with a dilute
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acid (e.g., 2N HCI) to precipitate the ethyl 2-nitro-6-(benzyloxy)phenylpyruvate. Filter the
precipitate, wash with cold water, and dry.

o Reductive Cyclization: Suspend the ethyl 2-nitro-6-(benzyloxy)phenylpyruvate (1 equivalent)
in a mixture of ethanol and water. Add a reducing agent such as iron powder (5 equivalents)
and a catalytic amount of acetic acid. Heat the mixture to reflux for 2-4 hours. Alternatively,
catalytic hydrogenation using Hz gas and a palladium on carbon (Pd/C) catalyst can be
employed. Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture
through a pad of celite to remove the iron salts or catalyst. Concentrate the filtrate under
reduced pressure.

o Deprotection of the Hydroxyl Group: If a benzyl protecting group was used, it may be
cleaved during the catalytic hydrogenation step. If not, dissolve the resulting protected ethyl
4-(benzyloxy)-1H-indole-2-carboxylate in ethanol or ethyl acetate and subject it to catalytic
hydrogenation with Hz2 gas and Pd/C catalyst until the deprotection is complete (monitored by
TLC). Filter the catalyst and concentrate the solvent to yield the crude Ethyl 4-hydroxy-1H-
indole-2-carboxylate. Purify the final product by recrystallization or column chromatography.

Biological Activity and Potential Applications

Indole derivatives are known to exhibit a wide range of biological activities, including
anticancer, anti-inflammatory, and antiviral properties.[1] While specific biological data for Ethyl
4-hydroxy-1H-indole-2-carboxylate is scarce, its structural similarity to known bioactive
molecules suggests it may be a valuable candidate for screening in various therapeutic areas.
A notable area of interest for N-hydroxyindole-2-carboxylates is the inhibition of lactate
dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[2]

Plausible Mechanism of Action: Kinase Inhibition
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Caption: A potential mechanism of action via protein kinase inhibition.

Table 3: Hypothetical Biological Activity Data for Ethyl 4-hydroxy-1H-indole-2-carboxylate
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Assay Type Target Cell Line ICs0 / ECso (UM)
Lactate
Enzyme Inhibition Dehydrogenase A - 15.2
(LDH-A)
o HeLa (Cervical
Cytotoxicity HelLa 25.8
Cancer)

MCF-7 (Breast

Cytotoxicity MCF-7 325
Cancer)

Anti-inflammatory COX-2 Inhibition - 18.9

Antiviral Influenza A (H1N1) MDCK 45.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental validation is required.

Experimental Protocols for Biological Evaluation

The following are detailed, adaptable protocols for assessing the biological activity of Ethyl 4-
hydroxy-1H-indole-2-carboxylate.

In Vitro Lactate Dehydrogenase (LDH-A) Inhibition
Assay

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity
of LDH-A, which catalyzes the conversion of pyruvate to lactate with the concomitant oxidation
of NADH to NAD*. The decrease in NADH absorbance at 340 nm is monitored
spectrophotometrically.

Experimental Workflow for LDH-A Inhibition Assay

Add Buffer, NADH, and - q 2 e
Prepare Reagents 4’6’95( Compound to Plate]a[Add LDH-A Enzyme)aﬁnmale Reaction with Pyruvataa@easure Absorbance at 340 nm]—» Calculate % Inhibition
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Caption: Workflow for an in vitro LDH-A enzyme inhibition assay.

Methodology:

o Reagent Preparation:

[e]

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
o NADH Solution: 2.5 mM NADH in assay buffer.
o Pyruvate Solution: 10 mM sodium pyruvate in assay buffer.

o LDH-A Enzyme Solution: Prepare a stock solution of human recombinant LDH-A in assay
buffer. The final concentration should be determined empirically to yield a linear reaction
rate.

o Test Compound: Prepare a stock solution of Ethyl 4-hydroxy-1H-indole-2-carboxylate in
DMSO. Create serial dilutions in assay buffer.

e Assay Procedure (96-well UV-transparent plate):

o To each well, add:

150 pL of assay buffer.

10 pL of NADH solution.

10 pL of the test compound dilution (or DMSO for control).

10 pL of LDH-A enzyme solution.

o Incubate the plate at 37 °C for 15 minutes.

o Initiate the reaction by adding 20 uL of pyruvate solution to each well.

o Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a
microplate reader.

e Data Analysis:
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o Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

o Determine the percent inhibition for each concentration of the test compound relative to
the DMSO control.

o Plot the percent inhibition versus the logarithm of the compound concentration and fit the
data to a dose-response curve to determine the ICso value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable
cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount
of formazan produced is proportional to the number of viable cells.

Methodology:

o Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in appropriate complete
growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37 °C in a
humidified 5% COz2 incubator.

o Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in
100 pL of medium and allow them to adhere overnight.

o Compound Treatment: Prepare serial dilutions of Ethyl 4-hydroxy-1H-indole-2-carboxylate
in complete growth medium. Remove the old medium from the wells and add 100 pL of the
compound dilutions. Include a vehicle control (medium with the same concentration of
DMSO) and a blank (medium only).

 Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4
hours at 37 °C, protected from light.

e Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the percent viability versus the logarithm of the compound concentration
to determine the ICso value.

In Vitro Antiviral Assay (Plague Reduction Assay)

Principle: This assay determines the antiviral activity of a compound by measuring the
reduction in the formation of viral plaques in a monolayer of host cells.

Methodology:

o Cell Culture: Grow a monolayer of a suitable host cell line (e.g., Madin-Darby Canine Kidney
(MDCK) cells for influenza virus) in a 6-well plate.

« Virus Infection: When the cells reach confluency, wash the monolayer with PBS and infect
with a known titer of the virus (e.g., 100 plaque-forming units (PFU) per well) for 1 hour at 37
°C.

o Compound Treatment: After the incubation period, remove the viral inoculum and wash the
cells with PBS. Overlay the cells with an agarose-containing medium that includes various
concentrations of Ethyl 4-hydroxy-1H-indole-2-carboxylate. Include a virus control (no
compound) and a cell control (no virus, no compound).

 Incubation: Incubate the plates at 37 °C in a CO:z incubator until viral plaques are visible
(typically 2-3 days).

» Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with a 0.1%
crystal violet solution.

o Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque
reduction for each compound concentration compared to the virus control. Determine the
ECso value, which is the concentration of the compound that reduces the number of plaques
by 50%.

Conclusion
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Ethyl 4-hydroxy-1H-indole-2-carboxylate represents a promising scaffold for further
investigation in drug discovery. Its chemical structure allows for facile derivatization, enabling
the exploration of structure-activity relationships. While specific biological data for this
compound is limited, the provided protocols offer a robust framework for its synthesis and
evaluation as a potential therapeutic agent, particularly in the areas of oncology, inflammation,
and virology. Further research is warranted to fully elucidate the biological profile and
therapeutic potential of this and related indole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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